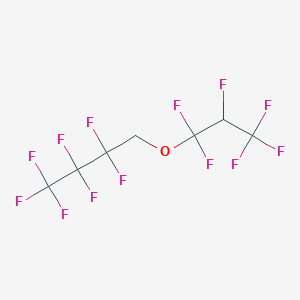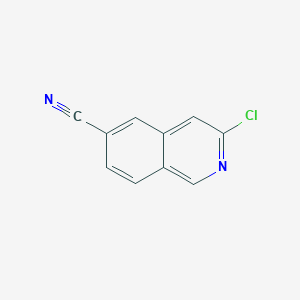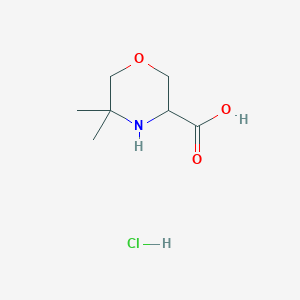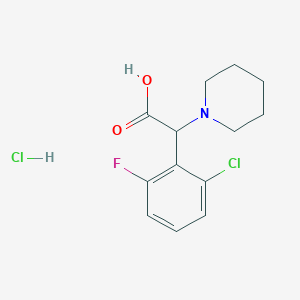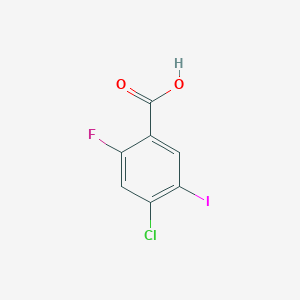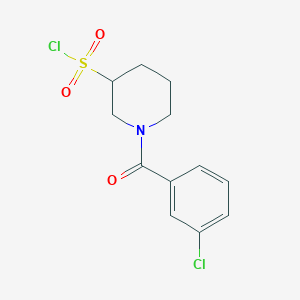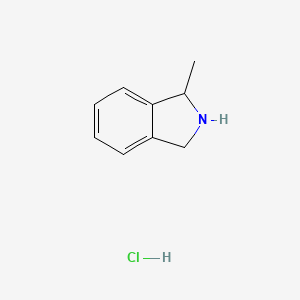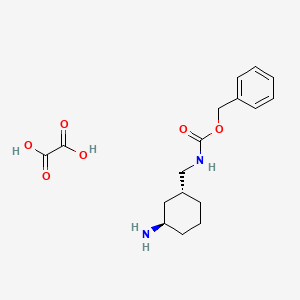
2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride
説明
2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride, also known as MPPP, is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a synthetic compound that has been extensively studied for its potential application in scientific research. MPPP has been found to exhibit various biochemical and physiological effects, which make it a promising candidate for further research.
作用機序
Target of action
Compounds with similar structures, such as methoxetamine analogs, have been found to elicit antidepressant effects via activation of AMPA and 5-HT2 receptors . These receptors play crucial roles in regulating mood and cognition.
Mode of action
The interaction of these compounds with their targets often involves binding to the receptor, which can trigger a series of biochemical reactions within the cell. This can lead to changes in cellular function and behavior .
Biochemical pathways
The activation of AMPA and 5-HT2 receptors can affect multiple biochemical pathways. For instance, it can lead to the alteration of GluA1, GluA2, and BDNF mRNA levels, which are involved in synaptic plasticity and neuronal survival .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound can greatly impact its bioavailability and therapeutic effect. For example, tramadol, a compound with a similar structure, is metabolized by cytochrome P450 enzymes, and its pharmacokinetics can be influenced by genetic polymorphisms in these enzymes .
Result of action
The molecular and cellular effects of a compound’s action can vary widely depending on the specific targets and pathways involved. In the case of methoxetamine analogs, their activation of AMPA and 5-HT2 receptors leads to antidepressant effects .
実験室実験の利点と制限
2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. Additionally, this compound has been extensively studied, which means that there is a large body of literature available on its properties and potential applications. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound has been found to exhibit some toxic effects, which means that it must be handled with care in the lab.
将来の方向性
There are several future directions for research on 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride. One potential area of research is the development of new drugs based on the structure of this compound. Another area of research is the investigation of the potential anti-inflammatory and analgesic effects of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of Parkinson's disease and drug addiction.
科学的研究の応用
2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride has been extensively studied for its potential application in scientific research. It has been found to exhibit various biochemical and physiological effects, which make it a promising candidate for further research. This compound has been used in studies related to the central nervous system, such as Parkinson's disease and drug addiction. It has also been studied for its potential anti-inflammatory and analgesic effects.
特性
IUPAC Name |
2-(3-methoxyphenyl)-3-phenylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-19-15-9-5-8-14(12-15)17-16(10-11-18-17)13-6-3-2-4-7-13;/h2-9,12,16-18H,10-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJUMEGQGWOFOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(CCN2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


